Cas no 88-05-1 (2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 structure
88-05-1 structure
商品名:2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
CAS番号:88-05-1
MF:C9H13N
メガワット:135.206222295761
MDL:MFCD00007740
CID:34446
PubChem ID:6913

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 化学的及び物理的性質

名前と識別子

    • 2,4,6-Trimethylaniline
    • 2,4,6-trimethylbenzenamine
    • 2,4,6-Trimethylaniline (mesidine)
    • Mesidine
    • 2,4,6-(Me)3-C6H4NH2
    • 2,4,6-tri-MePhNH2
    • 2,4,6-trimethyl-aniline
    • 2-Amino-1,3,5-trimethylbenzene
    • 2-Aminomesitylene
    • Aminomesitylene
    • Aniline,2,4,6-trimethyl
    • Benzenamine,2,4,6-trimethyl
    • Mesidin
    • Mesitylamine
    • 2,4,6-Trimethylbenzenamine (ACI)
    • Aniline, 2,4,6-trimethyl- (6CI, 8CI)
    • 1-Amino-2,4,6-trimethylbenzene
    • 2,4,6-Trimethylphenylamine
    • Mesitylene, 2-amino-
    • NSC 31
    • 2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
    • MDL: MFCD00007740
    • インチ: 1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3
    • InChIKey: KWVPRPSXBZNOHS-UHFFFAOYSA-N
    • ほほえんだ: NC1C(C)=CC(C)=CC=1C
    • BRN: 636559

計算された属性

  • せいみつぶんしりょう: 135.10500
  • どういたいしつりょう: 135.104799
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 99.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 色と性状: 薄い黄色の油は、光にさらされると酸化しやすく、色を濃くします。
  • 密度みつど: 0.963 g/mL at 25 °C(lit.)
  • ゆうかいてん: -5 ºC
  • ふってん: 230°C
  • フラッシュポイント: 華氏温度:204.8°f
    摂氏度:96°c
  • 屈折率: n20/D 1.551(lit.)
  • すいようせい: 不溶性
  • PSA: 26.02000
  • LogP: 2.77520
  • ようかいせい: 四塩化炭素に微溶解し、アセトンなどの有機溶媒に溶けやすい。
  • かんど: 空気と光に敏感

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 セキュリティ情報

  • 記号: GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H302,H312,H315,H319,H330
  • 警告文: P260,P280,P284,P305+P351+P338,P310
  • 危険物輸送番号:UN 2810 6.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 21/22-26-36/38
  • セキュリティの説明: S26-S28-S36/37-S45-S28A
  • RTECS番号:BZ0700000
  • 危険物標識: T+
  • 包装等級:III
  • リスク用語:R23/24/25; R33
  • 包装グループ:II
  • 危険レベル:6.1
  • TSCA:Yes
  • セキュリティ用語:6.1
  • ちょぞうじょうけん:火元から遠ざかる。日陰で乾燥した場所に保管する。密閉容器に保管する。

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関コード:

    2921430090

    概要:

    2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)

    要約:

    HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T796030-50g
2,4,6-Trimethylaniline
88-05-1
50g
$131.00 2023-05-17
TRC
T796030-200 g
2,4,6-Trimethylaniline
88-05-1
200g
215.00 2021-07-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0467-500ml
2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
88-05-1 99.0%(GC)
500ml
¥1150.0 2022-06-10
abcr
AB119924-100 g
2,4,6-Trimethylaniline, 98%; .
88-05-1 98%
100g
€26.50 2023-05-10
Life Chemicals
F2190-0482-0.25g
"2,4,6-Trimethylaniline (Mesidine), ND25=1,4959"
88-05-1 95%+
0.25g
$18.0 2023-11-21
Life Chemicals
F2190-0482-1g
"2,4,6-Trimethylaniline (Mesidine), ND25=1,4959"
88-05-1 95%+
1g
$21.0 2023-11-21
Key Organics Ltd
STR00896-5MG
2,4,6-Trimethylaniline
88-05-1 >95%
5mg
£46.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T74130-500ml
2,4,6-Trimethylaniline
88-05-1 98%
500ml
¥448.0 2023-09-06
ChemScence
CS-W007785-1000g
2,4,6-Trimethylaniline
88-05-1
1000g
$160.0 2021-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012764-100ml
2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
88-05-1 98%
100ml
¥83 2024-05-21

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  1 bar, -78 °C; 2 h, 40 °C
リファレンス
Nitrenium ions as new versatile reagents for electrophilic amination
Avigdori, Idan; et al, Chemical Science, 2023, 14(43), 12034-12040

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid
1.2 Reagents: Azidotrimethylsilane
リファレンス
Trimethylsilyl azide/triflic acid, a highly efficient electrophilic aromatic amination reagent
Olah, George A.; et al, Journal of Organic Chemistry, 1989, 54(5), 1203-4

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  36 h, rt
リファレンス
A Metal-Free Direct Arene C-H Amination
Wang, Tao; et al, Advanced Synthesis & Catalysis, 2021, 363(11), 2783-2795

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  O-(2,4-Dinitrophenyl)hydroxylamine Solvents: 1,2-Dichloroethane ;  48 h, 25 °C
リファレンス
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory
Zhu, Chen; et al, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid
リファレンス
The Fischer reaction of cyclohexanone mesitylhydrazone. Evidence of a 1,4-methyl migration
Carlin, Robert B.; et al, Journal of the American Chemical Society, 1962, 84, 4107-12

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Vitride ,  Diphenylphosphoryl azide Solvents: Diethyl ether ,  Toluene
リファレンス
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Methanol ,  Cesium carbonate Catalysts: 2907709-74-2 ;  24 h, 140 °C
リファレンス
In-depth experimental and theoretical investigations on Co-SAC catalyzed transfer hydrogenation of azo compounds using methanol and ethanol
Panja, Dibyajyoti; et al, ChemRxiv, 2023, 1, 1-18

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Methanol ,  Cesium carbonate Catalysts: 2691904-39-7 ;  24 h, 140 °C
リファレンス
Co-SAC catalyzed utilization of methanol and ethanol in the transfer hydrogenation of azo bonds: experimental and theoretical studies
Panja, Dibyajyoti; et al, Green Chemistry, 2023, 25(22), 9374-9387

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 bar, 120 °C
リファレンス
Hydrogenation using iron oxide-based nanocatalysts for the synthesis of amines
Jagadeesh, Rajenahally V.; et al, Nature Protocols, 2015, 10(4), 548-557

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ,  Azidotrimethylsilane Solvents: Ethanol ,  Chloroform ,  Water ;  3.6 min, 90 °C
1.2 Reagents: Methanol Solvents: Water ;  5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
リファレンス
Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System
Chen, Yuesu; et al, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ;  24 h, 10 bar, 120 °C
リファレンス
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Dumrath, Andreas; et al, Chemistry - A European Journal, 2011, 17(35), 9599-9604

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Palladium diacetate ,  2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ;  5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C
リファレンス
A general palladium-catalyzed amination of aryl halides with ammonia
Schulz, Thomas; et al, Chemistry - A European Journal, 2009, 15(18), 4528-4533

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Ammonia Catalysts: 2,9-Dichloro-1,10-phenanthroline ,  Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Methanol ;  12 h, 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Photoinduced Arene C-H Amination with Ammonia: A Practical and Regioselective Strategy for Primary Amines
Tan, Xiaobin; et al, Advanced Synthesis & Catalysis, 2023, 365(13), 2165-2170

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ;  5 h, rt
リファレンス
Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines
Kumar, Puneet; et al, European Journal of Organic Chemistry, 2022, 2022(27),

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Product ratios dependent on and independent of the left group in a single series: potassium metal-provoked reactions of aryl halides with amide and acetone enolate ions that occur during mixing
Tremelling, Michael J.; et al, Journal of the American Chemical Society, 1980, 102(24), 7375-7

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 h, rt
1.2 Reagents: 2,4,6-Tris(4-methylphenoxy)-1,3,5-triazine ;  1 h, rt; 10 h, 110 °C
1.3 Reagents: Ammonium carbonate ,  Tripotassium phosphate Catalysts: (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]dichloronickel Solvents: 1,4-Dioxane ;  12 h, 100 °C
リファレンス
Direct Nickel-Catalyzed Amination of Phenols via C-O Bond Activation using 2,4,6-Trichloro-1,3,5-triazine (TCT) as Reagent
Iranpoor, Nasser; et al, Advanced Synthesis & Catalysis, 2014, 356(14-15), 3067-3073

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid ,  Hydrazoic acid Solvents: Chloroform
リファレンス
Efficient direct aromatic amination by hydrazoic acid in the presence of both trifluoromethanesulfonic acid and trifluoroacetic acid
Takeuchi, Hiroshi; et al, Journal of the Chemical Society, 1991, (21), 1524-5

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium azide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  22 °C; 1 h, 22 °C
リファレンス
Synthesis of Primary Aryl Amines Through a Copper-Assisted Aromatic Substitution Reaction with Sodium Azide
Markiewicz, John T.; et al, Journal of Organic Chemistry, 2010, 75(14), 4887-4890

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Ethyl N-[(phenylsulfonyl)oxy]ethanimidate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond Cleavage
Hyodo, Kengo ; et al, Organic Letters, 2019, 21(8), 2818-2822

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems
Grasa, Gabriela A.; et al, Journal of Organic Chemistry, 2001, 66(23), 7729-7737

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  SL-J009-1 Solvents: 1,4-Dioxane ;  12 - 24 h, 50 °C
リファレンス
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines
Vo, Giang D.; et al, Journal of the American Chemical Society, 2009, 131(31), 11049-11061

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  Ammonium sulfate Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphorous trichloride, polymer with 1,3,5-triazine-2,4,6(1H,3H,5H)-trione Solvents: Polyethylene glycol ;  12 h, 100 °C
リファレンス
A triazine-phosphite polymeric ligand bearing cage-like P,N-ligation sites: an efficient ligand in the nickel-catalyzed amination of aryl chlorides and phenols
Panahi, Farhad; et al, RSC Advances, 2016, 6(84), 80670-80678

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  rt → -78 °C; 24 h, -78 °C
リファレンス
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Zhao, Huaibo; et al, Angewandte Chemie, 2021, 60(14), 7669-7674

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide ,  Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol ,  Water ;  12 h, rt
リファレンス
Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature
Rao, Honghua; et al, Angewandte Chemie, 2009, 48(6), 1114-1116

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel ;  rt → 130 °C; 2 h, 120 - 130 °C
リファレンス
Solvent-free hydrogenation reduction process of nitrobenzene with or without halogen
, China, , ,

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Formic acid ,  Potassium hydroxide Solvents: Ethanol ;  1 h, 70 °C
リファレンス
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading
Yakukhnov, Sergey A.; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4781-4789

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Phenylacetylene Catalysts: Bis[[N,N′-[1,3-bis(1,1-dimethylethyl)-1,3-propanediylidene]bis[2,6-bis(1-methyle… Solvents: Benzene-d6 ;  30 min, 23 °C
リファレンス
Iron-Catalyzed Alkyne Carboamination via an Isolable Iron Imide Complex
Richards, Corey A.; et al, Organometallics, 2021, 40(17), 2945-2950

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  3 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  12 h, 1 atm, rt
リファレンス
Bis(tridentate) Ruthenium-Terpyridine Complexes Featuring Microsecond Excited-State Lifetimes
Brown, Douglas G.; et al, Journal of the American Chemical Society, 2012, 134(30), 12354-12357

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt phthalocyanine Solvents: Methanol ;  30 min, 30 °C
リファレンス
Single-Atom Cobalt-Catalyzed Transfer Hydrogenation of Azides and One-Pot Synthesis of Pyrroles
Panja, Dibyajyoti; et al, Advanced Synthesis & Catalysis, 2023, 365(17), 2959-2968

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Ammonium hydroxide Solvents: Water ;  2 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
リファレンス
Simple and efficient amination of diaryliodonium salts with aqueous ammonia in water without metal-catalyst
Li, Jian; et al, RSC Advances, 2012, 2(28), 10485-10487

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Raw materials

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Preparation Products

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:88-05-1)2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
注文番号:A1207329
在庫ステータス:in Stock
はかる:2.5kg
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 15:57
価格 ($):281.0

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 関連文献

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959に関する追加情報

Recent Advances in the Study of 2,4,6-Trimethylaniline (Mesidine) and Its Applications in Chemical and Biomedical Research

2,4,6-Trimethylaniline (Mesidine), with the CAS number 88-05-1, is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Recent studies have highlighted its significance in chemical and biomedical research, particularly in the context of ND25=1,4959, a parameter that has been linked to its unique physicochemical properties. This research brief aims to provide an overview of the latest advancements in the understanding and applications of Mesidine, focusing on its role in drug development and other industrial applications.

One of the most notable recent findings is the enhanced stability and reactivity of Mesidine under specific conditions, which has been attributed to its molecular structure. Researchers have utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate the compound's behavior in various solvents and reaction environments. These studies have provided valuable insights into optimizing synthetic pathways for Mesidine-derived compounds, thereby improving yield and purity.

In the biomedical field, Mesidine has shown promise as a precursor in the synthesis of novel therapeutic agents. For instance, recent studies have explored its potential in developing anti-inflammatory and antimicrobial compounds. The ND25=1,4959 parameter has been particularly useful in predicting the bioactivity of these derivatives, offering a new avenue for drug discovery. Additionally, computational modeling has been employed to predict the interactions of Mesidine derivatives with biological targets, further accelerating the drug development process.

Another area of interest is the environmental impact of Mesidine and its derivatives. Recent research has focused on developing greener synthetic methods to minimize waste and reduce the ecological footprint of Mesidine production. Catalytic processes and solvent-free reactions have been investigated as sustainable alternatives, demonstrating significant improvements in efficiency and environmental compatibility.

In conclusion, the latest research on 2,4,6-Trimethylaniline (Mesidine) underscores its versatility and importance in both chemical and biomedical applications. The parameter ND25=1,4959 has emerged as a critical factor in understanding its properties and optimizing its use. Future studies are expected to further explore the potential of Mesidine in drug development and sustainable chemistry, paving the way for innovative solutions in these fields.

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